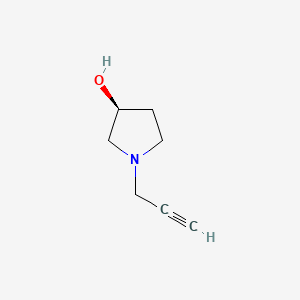

(S)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine

Description

(S)-3-Hydroxy-1-prop-2-ynyl-pyrrolidine is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and a prop-2-ynyl (propargyl) group at the 1-position of the pyrrolidine ring (Figure 1). The stereochemistry at the 3-position is specified as the S-enantiomer, which may influence its biological activity and intermolecular interactions. Pyrrolidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their conformational rigidity and ability to participate in hydrogen bonding .

The hydroxyl and propargyl groups contribute to its polarity and reactivity, enabling participation in click chemistry or supramolecular assembly via hydrogen bonding .

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(3S)-1-prop-2-ynylpyrrolidin-3-ol |

InChI |

InChI=1S/C7H11NO/c1-2-4-8-5-3-7(9)6-8/h1,7,9H,3-6H2/t7-/m0/s1 |

InChI Key |

HNZAITVCMOWUMH-ZETCQYMHSA-N |

Isomeric SMILES |

C#CCN1CC[C@@H](C1)O |

Canonical SMILES |

C#CCN1CCC(C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrrolidine Derivatives with Propargyl Substituents

Compound A : 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol (CAS 1228666-51-0)

- Structure : A pyridine core substituted with a propargyl alcohol group and a pyrrolidine ring.

- Key Differences: The core structure is pyridine (aromatic) vs. pyrrolidine (saturated) in the target compound.

- Molecular Weight : 220.24 g/mol (vs. ~153 g/mol for the target compound).

- Commercial Availability : Priced at $400–$4800 depending on quantity .

| Property | Target Compound | Compound A |

|---|---|---|

| Core Structure | Pyrrolidine | Pyridine + Pyrrolidine |

| Functional Groups | –OH, –C≡CH | –OH, –C≡CH, –F, Pyrrolidine |

| Molecular Weight | ~153 g/mol | 220.24 g/mol |

| Chirality | S-configuration | Not specified |

Comparison Insight : The aromatic pyridine in Compound A may increase π-π stacking interactions, whereas the saturated pyrrolidine in the target compound offers conformational flexibility. The fluorine atom in Compound A could improve bioavailability but introduces synthetic complexity .

Pyrrolidine Derivatives with Hydroxyl Groups

Compound B: (S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone (CAS unspecified)

- Structure: A pyrrolidinone ring (lactam) with a hydroxyl group at the 3-position and a 3-hydroxy-4-methoxybenzoyl substituent.

- Key Differences: Lactam (2-pyrrolidinone) vs. pyrrolidine in the target compound. The benzoyl group introduces aromaticity and additional hydrogen-bonding sites.

- Molecular Weight : Higher than the target compound due to the benzoyl group.

| Property | Target Compound | Compound B |

|---|---|---|

| Core Structure | Pyrrolidine | Pyrrolidinone (lactam) |

| Substituents | –OH, –C≡CH | –OH, Benzoyl (with –OCH₃, –OH) |

| Hydrogen Bonding | Single –OH donor | Multiple –OH and carbonyl |

| Solubility | Moderate (polar groups) | Lower (bulky aromatic group) |

Comparison Insight : The lactam in Compound B introduces a carbonyl group, enhancing hydrogen-bond acceptor capacity. The bulky benzoyl group may reduce solubility compared to the target compound but could improve binding affinity in biological systems .

Pyridine Derivatives with Propargyl Substituents

Compound C: 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

- Structure: A pyridine ring with amino, cyano, and propargyl alcohol substituents.

- Key Differences :

- Pyridine core vs. pyrrolidine.

- Multiple functional groups (–NH₂, –CN) increase polarity and reactivity.

| Property | Target Compound | Compound C |

|---|---|---|

| Core Structure | Pyrrolidine | Pyridine |

| Functional Groups | –OH, –C≡CH | –NH₂, –CN, –OH, –C≡CH |

| Applications | Chiral synthesis | Likely agrochemicals |

Comparison Insight: The amino and cyano groups in Compound C expand its utility in heterocyclic chemistry but may complicate stereochemical control compared to the simpler pyrrolidine scaffold of the target compound .

Hydrogen Bonding and Crystal Packing

The target compound’s hydroxyl group enables hydrogen bonding, which can influence crystallization and stability. Graph set analysis (as per Etter’s formalism) predicts that its –OH group may form D (donor) motifs with acceptors like carbonyls or ethers, similar to Compound B . In contrast, Compound A’s pyridine nitrogen and fluorine could participate in weaker C–H···F or C–H···N interactions, leading to distinct crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.